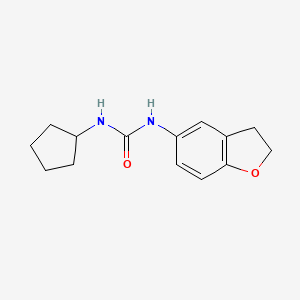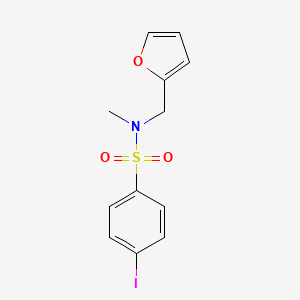
1-Cyclopentyl-3-(2,3-dihydro-1-benzofuran-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-3-(2,3-dihydro-1-benzofuran-5-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is known for its ability to modulate certain receptors in the brain, which can lead to a range of physiological and biochemical effects.
Mecanismo De Acción
The mechanism of action of 1-Cyclopentyl-3-(2,3-dihydro-1-benzofuran-5-yl)urea involves its ability to modulate certain receptors in the brain. Specifically, this compound has been shown to act as a partial agonist of the serotonin 5-HT1A receptor and an antagonist of the dopamine D2 receptor. These actions can lead to a range of physiological and biochemical effects, including changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
1-Cyclopentyl-3-(2,3-dihydro-1-benzofuran-5-yl)urea has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce anxiety-like behavior, enhance cognitive function, and modulate the reward system in the brain. Additionally, it has been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Cyclopentyl-3-(2,3-dihydro-1-benzofuran-5-yl)urea in lab experiments is its ability to selectively modulate certain receptors in the brain, which can allow researchers to study the function of these receptors in a more targeted manner. Additionally, this compound has been shown to have relatively low toxicity, which makes it a safer option for in vivo studies. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve significant effects at lower doses.
Direcciones Futuras
There are several future directions for research on 1-Cyclopentyl-3-(2,3-dihydro-1-benzofuran-5-yl)urea. One area of interest is the potential use of this compound as a therapeutic agent for the treatment of various neurological disorders, including anxiety and depression. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on different receptors in the brain. Finally, researchers may also investigate the potential use of this compound in combination with other drugs or therapies to enhance its effectiveness.
Métodos De Síntesis
The synthesis of 1-Cyclopentyl-3-(2,3-dihydro-1-benzofuran-5-yl)urea involves a multi-step process that typically begins with the reaction of cyclopentylamine and 2,3-dihydro-1-benzofuran-5-carbonyl chloride. This intermediate product is then treated with urea to form the final compound. The synthesis process has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-3-(2,3-dihydro-1-benzofuran-5-yl)urea has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various neurological disorders, including anxiety, depression, and addiction. In neuroscience, it has been used as a tool to study the function of certain receptors in the brain, such as the serotonin and dopamine receptors.
Propiedades
IUPAC Name |
1-cyclopentyl-3-(2,3-dihydro-1-benzofuran-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(15-11-3-1-2-4-11)16-12-5-6-13-10(9-12)7-8-18-13/h5-6,9,11H,1-4,7-8H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACZLCFXKLAAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide](/img/structure/B7497984.png)

![N-[1-(thiophen-2-yl)ethyl]propanamide](/img/structure/B7498005.png)
![1-[5-(morpholinocarbonyl)-2,3-dihydro-1H-indol-1-yl]-1-ethanone](/img/structure/B7498006.png)

![3-[(2-Ethyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498022.png)
![N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7498026.png)





![[1-[(4-Fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498075.png)